molecular formula C13H10FNO3S B2382456 3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid CAS No. 866152-22-9

3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid

Cat. No.: B2382456
CAS No.: 866152-22-9
M. Wt: 279.29
InChI Key: XPNXDSVDVRRBOF-UHFFFAOYSA-N
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Description

3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid is a chemical compound with the molecular formula C13H10FNO3S It is known for its unique structure, which includes a fluorobenzoyl group, an amino group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid typically involves the reaction of 4-fluorobenzoyl chloride with 4-methyl-2-thiophenecarboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more rigorous purification steps to ensure the compound meets the required purity standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring may also play a role in binding to biological targets, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid is unique due to the combination of its fluorobenzoyl group and thiophene ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

3-[(4-fluorobenzoyl)amino]-4-methylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3S/c1-7-6-19-11(13(17)18)10(7)15-12(16)8-2-4-9(14)5-3-8/h2-6H,1H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNXDSVDVRRBOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1NC(=O)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666593
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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